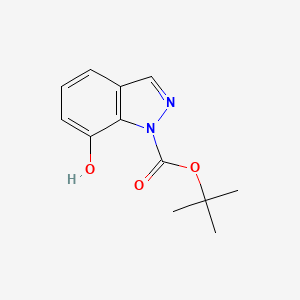

tert-Butyl 7-hydroxy-1H-indazole-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 7-hydroxyindazole-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c1-12(2,3)17-11(16)14-10-8(7-13-14)5-4-6-9(10)15/h4-7,15H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUZVANAFMCBRMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2=C(C=CC=C2O)C=N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101166141 | |

| Record name | 1H-Indazole-1-carboxylic acid, 7-hydroxy-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101166141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1337882-07-1 | |

| Record name | 1H-Indazole-1-carboxylic acid, 7-hydroxy-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1337882-07-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indazole-1-carboxylic acid, 7-hydroxy-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101166141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 7-hydroxy-1H-indazole-1-carboxylate typically involves the reaction of 7-hydroxyindazole with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 7-hydroxy-1H-indazole-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The carbonyl group formed from oxidation can be reduced back to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

Oxidation: 7-oxo-1H-indazole-1-carboxylate.

Reduction: 7-hydroxy-1H-indazole-1-carboxylate.

Substitution: Various alkyl or aryl derivatives of 7-hydroxy-1H-indazole-1-carboxylate.

Scientific Research Applications

tert-Butyl 7-hydroxy-1H-indazole-1-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex indazole derivatives.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 7-hydroxy-1H-indazole-1-carboxylate involves its interaction with specific molecular targets in biological systems. The hydroxy group can form hydrogen bonds with target proteins, while the indazole ring can participate in π-π interactions with aromatic amino acids. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs vary in substituent positions, functional groups, and biological activities. Below is a detailed comparison based on experimental and computational data from diverse sources:

Structural and Functional Analogues

Key Observations:

Substituent Effects: Halogens (Iodo/Bromo): Enhance electrophilicity for cross-coupling (e.g., Suzuki reactions) but may reduce solubility . Hydroxyl vs. Methoxy: The hydroxyl group in the target compound enables hydrogen bonding, critical for kinase inhibition (e.g., Chk1 interaction energies: -85.06 to -124.04 kcal/mol for related indazoles) . Methoxy groups increase lipophilicity, affecting bioavailability. Amino Groups: Improve binding to receptors (e.g., serotonin 5-HT3) but may introduce metabolic liabilities .

Computational Insights

- Quantum Chemical Parameters :

- HOMO-LUMO gaps in indazole derivatives correlate with corrosion inhibition efficiency. For example, tert-butyl carboxylate derivatives show lower energy gaps (~4.5 eV), enhancing electron-donating capacity .

- Substituents like hydroxyl groups increase electron density, improving binding to metallic surfaces or biological targets .

Biological Activity

tert-Butyl 7-hydroxy-1H-indazole-1-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a tert-butyl group attached to the indazole ring, which includes a hydroxyl group at the 7-position and a carboxylate functional group. This structure enhances its lipophilicity and solubility in organic solvents, making it a valuable building block for synthesizing more complex indazole derivatives .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The hydroxyl group can form hydrogen bonds with target proteins, while the indazole ring can participate in π-π interactions with aromatic amino acids. These interactions may modulate the activity of various enzymes or receptors, leading to diverse biological effects .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. Preliminary studies suggest it may inhibit the growth of certain bacterial strains, although specific mechanisms remain under investigation .

Anticancer Activity

Several studies have explored the anticancer potential of this compound. It has been shown to inhibit cancer cell proliferation in vitro, indicating its potential as an anticancer agent. The compound's ability to induce apoptosis in cancer cells is one of the mechanisms being studied .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. In vitro studies demonstrated that it could protect neuronal cells from oxidative stress-induced damage, suggesting potential applications in neurodegenerative diseases .

Research Findings and Case Studies

| Study | Findings |

|---|---|

| Study A (2023) | Investigated the compound's antimicrobial properties against various bacterial strains, showing significant inhibition at specific concentrations. |

| Study B (2023) | Evaluated anticancer activity on human cancer cell lines, reporting a dose-dependent reduction in cell viability. |

| Study C (2020) | Assessed neuroprotective effects using SH-SY5Y neuronal cells, demonstrating reduced cell death under oxidative stress conditions. |

Q & A

Q. What are the established synthetic routes for tert-Butyl 7-hydroxy-1H-indazole-1-carboxylate, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves multi-step procedures, such as coupling reactions or functional group transformations. For example, tert-butyl carbamate derivatives are often synthesized using tert-butyloxycarbonyl (Boc) protecting groups. Reaction optimization can include adjusting temperature, solvent polarity, and catalyst loading. For instance, tert-butyl esters in analogous compounds are synthesized via nucleophilic substitution or condensation reactions under inert atmospheres to prevent hydrolysis . Yield improvements may involve column chromatography or recrystallization for purification, monitored by TLC or HPLC.

Q. How can researchers characterize this compound using spectroscopic and chromatographic techniques?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR can confirm the Boc group (e.g., tert-butyl singlet at ~1.4 ppm) and indazole ring protons (aromatic signals between 6.5–8.5 ppm). The hydroxyl group may appear as a broad peak unless derivatized .

- Mass Spectrometry : High-resolution MS (HRMS) or LC-MS can verify molecular weight (e.g., CHNO: theoretical MW 234.10) and fragmentation patterns .

- X-ray Crystallography : If crystallizable, SHELX programs (e.g., SHELXL) can resolve the 3D structure, identifying hydrogen bonding involving the hydroxyl group .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Storage : Store in airtight containers at –20°C to prevent degradation. Avoid exposure to moisture or heat, which may hydrolyze the Boc group .

- Handling : Use explosion-proof equipment and grounded containers during transfers. Conduct reactions in fume hoods with personal protective equipment (PPE) due to potential irritancy .

Advanced Research Questions

Q. What strategies are effective in resolving contradictory data regarding the reactivity of the hydroxyl group in this compound under varying pH conditions?

- Methodological Answer : Contradictions in hydroxyl reactivity (e.g., nucleophilicity vs. hydrogen-bond donor capacity) can arise from solvent effects or competing reaction pathways. Controlled studies should:

- Vary pH systematically : Use buffered solutions (pH 3–10) to assess deprotonation effects on substitution or oxidation reactions.

- Monitor intermediates : Techniques like in-situ IR or F NMR (if fluorinated analogs are used) can track transient species .

- Compare with analogs : Substitute the hydroxyl group with methoxy or protected derivatives to isolate electronic vs. steric contributions .

Q. How can computational modeling predict the hydrogen bonding network and crystal packing of this compound, and what experimental validations are required?

- Methodological Answer :

- DFT Calculations : Optimize the molecular geometry to predict preferred hydrogen-bonding motifs (e.g., O–H···N or O–H···O interactions). Software like Gaussian or ORCA can model electrostatic potential surfaces .

- Crystal Packing Prediction : Tools like Mercury (CSD) or Polymorph Predictor (Materials Studio) simulate packing efficiency. Validate predictions experimentally via powder XRD or single-crystal diffraction .

- Graph Set Analysis : Classify hydrogen-bond patterns (e.g., Etter’s notation) to correlate with solubility or stability .

Q. What mechanistic insights guide the design of this compound derivatives for enzyme inhibition studies?

- Methodological Answer :

- Docking Studies : Use AutoDock or Schrödinger to model interactions with target enzymes (e.g., kinases or oxidoreductases). Focus on the hydroxyl group’s role in active-site binding .

- SAR Analysis : Synthesize analogs with modified substituents (e.g., halogenation at the indazole ring) to probe steric/electronic effects on inhibitory potency .

- Kinetic Assays : Measure IC values via fluorescence-based assays or SPR to quantify binding affinities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.